Pedunculoside

説明

This compound has been reported in Rubus ellipticus var. obcordatus, Ilex excelsa, and other organisms with data available.

from leaves of Ilex chinensis; structure given in first source

Structure

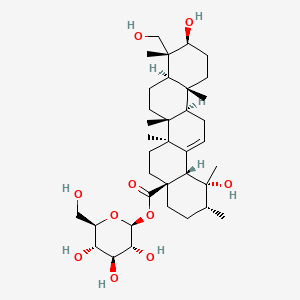

2D Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22-,23-,24+,25-,26+,27-,28-,29+,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPFJIXBULVPK-FBAXZNBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962647 | |

| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42719-32-4 | |

| Record name | 1-O-(3,19,23-Trihydroxy-28-oxours-12-en-28-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pedunculoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pedunculoside, a naturally occurring triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological properties. Extracted primarily from plants of the Ilex genus, such as Ilex rotunda Thunb., this compound has demonstrated promising therapeutic potential, particularly in the realms of cardiovascular diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for its isolation, characterization, and biological evaluation, and presents a summary of its quantitative data. Furthermore, this guide elucidates a key mechanism of action by visualizing its role in the NF-κB signaling pathway.

Chemical Structure and Properties

This compound is structurally defined as an ester glucoside of 3β,19α,23-trihydroxyurs-12-en-28-oic acid.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₁₀ | [TargetMol] |

| Molecular Weight | 650.84 g/mol | [TargetMol] |

| CAS Number | 42719-32-4 | [TargetMol] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [PubChem] |

| Appearance | White to off-white solid | [MedChemExpress] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [ChemFaces] |

| Purity | ≥98% (Commercially available) | [ChemFaces] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Data not fully available in a consolidated source. |

| ¹³C NMR | Data not fully available in a consolidated source. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for hydroxyl (-OH), carbonyl (-C=O), and ether (-C-O-C-) functional groups are expected.[2] |

| Mass Spectrometry (MS) | Negative ion electrospray ionization is used for detection in multiple reaction monitoring modes.[3] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on lipid metabolism and inflammation.

Table 3: Summary of Biological Activities and IC₅₀/EC₅₀ Values for this compound

| Biological Activity | Assay/Model | Key Findings | IC₅₀/EC₅₀ | Reference |

| Lipid-Lowering | High-fat diet-induced hyperlipidemic rats | Significantly decreased serum total cholesterol and LDL-cholesterol. | Not reported | [4] |

| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibited the production of inflammatory cytokines (IL-1β, IL-6, TNF-α). | Not reported | [5] |

| Pancreatic Lipase Inhibition | In vitro assay | Showed inhibitory effect on pancreatic lipase. | 80.8 µg/mL | [1] |

| Nitric Oxide Inhibition | LPS-activated RAW 264.7 macrophages | Showed potential nitric oxide inhibitory activities. | 14.92 µM to 52.23 µM | [ChemFaces] |

Experimental Protocols

Extraction and Purification of this compound

A simple and efficient method for the preparation of this compound from the dried barks of Ilex rotunda has been developed.[1]

-

Extraction:

-

The dried barks of Ilex rotunda are subjected to heat reflux extraction.

-

Optimal conditions are achieved with 40% ethanol concentration, a 14 mL/g solvent-to-material ratio, and an extraction time of 90 minutes, with the extraction performed twice.[1]

-

-

Purification:

-

The crude extract is condensed.

-

This compound is purified through crystallization in water with the addition of ethyl acetate.[1]

-

Alternatively, purification can be achieved using polyamide column chromatography.[6] High-speed counter-current chromatography (HSCCC) has also been successfully employed for isolation.[2][7]

-

Analytical Methods

A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of this compound in rat plasma.[8]

-

Chromatography:

-

Mass Spectrometry:

In Vivo Lipid-Lowering Assay

The lipid-lowering effects of this compound have been evaluated in a high-fat diet-induced hyperlipidemia rat model.[4]

-

Animal Model: Rats are fed a high-fat diet to induce hyperlipidemia.

-

Treatment: this compound is administered via intragastric administration at doses of 5, 15, or 30 mg/kg daily for 7 weeks.[4]

-

Analysis: Serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) are measured. Liver TC is also assessed.[4]

In Vitro Anti-Inflammatory Assay

The anti-inflammatory properties of this compound have been investigated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[5]

-

Cell Culture: RAW264.7 macrophages are cultured under standard conditions.

-

Induction of Inflammation: Cells are stimulated with LPS to induce an inflammatory response.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Analysis: The production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) is quantified. The phosphorylation of key signaling proteins in the NF-κB and MAPK pathways is assessed by Western blot.[5]

Signaling Pathway Modulation: Inhibition of the NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][9] The following diagram illustrates the canonical NF-κB pathway and the inhibitory action of this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant therapeutic potential. Its demonstrated lipid-lowering and anti-inflammatory activities, mediated in part through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the development of novel pharmaceuticals for cardiovascular and inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the pharmacological profile and mechanisms of action of this intriguing molecule. Future research should focus on obtaining more detailed spectroscopic data, conducting comprehensive preclinical and clinical studies, and further elucidating its molecular targets and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Enrichment and purification of this compound and syringin from the barks of Ilex rotunda with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protective effect and mechanism of this compound on DSS (dextran sulfate sodium) induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enrichment and purification of this compound and syringin from the barks of Ilex rotunda with macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Determination and Pharmacokinetic Study of this compound in Rat Plasma after Oral Administration of this compound and Ilex rotunda Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound alleviates lipopolysaccharide-induced acute lung injury/acute respiratory distress syndrome by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pedunculoside: A Comprehensive Technical Guide to Its Natural Sources and Plant Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedunculoside, a pentacyclic triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources and plant origins of this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. The primary documented source of this bioactive compound is Ilex rotunda, a plant with a history of use in traditional medicine. This document will detail the plant origins, quantitative data on this compound yield, and the experimental protocols for its extraction and purification.

Primary Natural Source: Ilex rotunda

The predominant and most extensively studied natural source of this compound is the dried bark of Ilex rotunda Thunb., a member of the Aquifoliaceae family.[1][2][3][4] This plant is widely distributed in East Asia and its bark, known as "Jiubiying" in traditional Chinese medicine, has been historically used for treating various ailments.[5] While the bark is the primary source, studies have also indicated the presence of this compound in the leaves and twigs of Ilex rotunda.

A Note on Other Potential Sources

While Ilex rotunda is the most well-documented source, one study has reported the isolation of this compound from the leaves of Ilex doniana DC., suggesting that other species within the Ilex genus may also contain this compound.[2] However, research on these alternative sources is limited.

Quantitative Analysis of this compound Content

The concentration of this compound in Ilex rotunda bark can vary, and its efficient extraction and purification are crucial for research and development. Several studies have reported on the yield and purity of this compound obtained through various methods. The following table summarizes key quantitative data from the literature.

| Plant Material | Extraction Method | Purification Method | Yield of this compound | Purity of this compound | Reference |

| 1 kg Dried Barks of Ilex rotunda | Ethanol Extraction | Crystallization and Polyamide Column Chromatography | 45.93 g | 85.69% | [5] |

| 500 g Dried Barks Powder of Ilex rotunda | Not Specified | Silica Gel Column Chromatography | 5.4 g | Not Specified | [5] |

| 240 g Dried Barks of Ilex rotunda | Not Specified | Macroporous Resin | 1600 mg | 99% | [5][6] |

| 5.71 g Dried Barks of Ilex rotunda | Not Specified | High-Speed Counter-Current Chromatography | 45.1 mg | 97.3% | [5][7] |

| Dried Barks of Ilex rotunda | Heat Reflux with 40% Ethanol | Crystallization in Water with Ethyl Acetate | 48.2% recovery | 96.9% | [1] |

Experimental Protocols for Extraction and Purification

The following sections detail common methodologies employed for the extraction and purification of this compound from the dried barks of Ilex rotunda.

Heat Reflux Extraction and Crystallization

This method offers a simple and efficient approach for obtaining high-purity this compound.

Experimental Protocol:

-

Extraction: The dried barks of Ilex rotunda are subjected to heat reflux extraction with a 40% ethanol solution. Optimal conditions reported include a solvent-to-material ratio of 14 mL/g and an extraction time of 90 minutes, with the extraction performed twice.[1]

-

Concentration: The resulting extract is concentrated to remove the ethanol.

-

Crystallization: this compound is then purified through direct crystallization in water with the addition of ethyl acetate.[1]

Crystallization Combined with Polyamide Column Chromatography

This method is suitable for larger-scale production and yields a high recovery of this compound.

Experimental Protocol:

-

Extraction: Heat reflux with an ethanol solution is used to extract this compound from the dried barks.

-

Concentration and Initial Crystallization: The extract is concentrated to remove ethanol, which leads to the partial crystallization of this compound. The crystallized solid is collected by filtration.

-

Polyamide Column Chromatography: The remaining this compound in the filtrate is further purified using polyamide column chromatography.[5]

Macroporous Resin Adsorption Chromatography

This technique is effective for the enrichment and purification of this compound from crude extracts.

Experimental Protocol:

-

Extraction: The dried barks are extracted with a 50% ethanol-water solution in a water bath at 80°C.[8]

-

Enrichment: The crude extract is loaded onto a suitable macroporous resin column (e.g., SP825).

-

Elution: The column is first washed to remove impurities. This compound is then eluted with a specific concentration of ethanol-water solution (e.g., 60:40, v/v).[6]

-

Recrystallization: The eluted fraction containing this compound is further purified by repeated recrystallization in methanol to obtain a high-purity product.[6]

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, identifying its interaction with key signaling pathways.

AMPK/GSK-3β/Nrf2 Signaling Pathway

This compound has been shown to exert neuroprotective effects by activating the AMP-activated protein kinase (AMPK) signaling cascade. This pathway is crucial for regulating cellular energy metabolism and mitigating oxidative stress.

Caption: this compound activates the AMPK signaling pathway.

P2X7R/NLRP3/PIP2/MAPK Signaling Pathway

In the context of myocarditis, this compound has been found to be protective by targeting the P2X7 receptor (P2X7R) and subsequently modulating the NLRP3 inflammasome, PIP2, and MAPK signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound alleviates cognitive deficits and neuronal cell apoptosis by activating the AMPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Enrichment and purification of this compound and syringin from the barks of Ilex rotunda with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enrichment and purification of this compound and syringin from the barks of Ilex rotunda with macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Pedunculoside in Ilex rotunda: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pedunculoside, a prominent triterpenoid saponin isolated from the bark of Ilex rotunda, has garnered significant attention for its diverse pharmacological activities. A comprehensive understanding of its biosynthetic pathway is paramount for optimizing its production through metabolic engineering and ensuring a sustainable supply for therapeutic applications. This technical guide delineates the putative biosynthetic pathway of this compound in Ilex rotunda, drawing upon the established principles of triterpenoid saponin biosynthesis and leveraging genomic and transcriptomic data from closely related Ilex species. This document provides a detailed overview of the proposed enzymatic steps, from the initial cyclization of 2,3-oxidosqualene to the final glycosylation event. Furthermore, it outlines key experimental protocols for the identification and functional characterization of the enzymes involved and presents quantitative data from related studies to offer a comparative perspective.

Introduction

Ilex rotunda, a member of the Aquifoliaceae family, is a rich source of bioactive triterpenoid saponins, with this compound being one of the most abundant and pharmacologically significant constituents[1][2]. These natural products exhibit a wide range of therapeutic effects, including anti-inflammatory, anti-hyperlipidemic, and neuroprotective properties[1][3]. The intricate chemical structure of this compound, characterized by a pentacyclic triterpenoid aglycone (rotundic acid) and a glycosidic moiety, is the result of a complex, multi-step enzymatic cascade within the plant.

Elucidating the biosynthetic pathway of this compound is a critical step towards harnessing its full therapeutic potential. Such knowledge can facilitate the development of biotechnological production platforms, such as engineered yeast or plant systems, to ensure a consistent and high-yield supply of this valuable compound. This whitepaper synthesizes the current understanding of triterpenoid saponin biosynthesis to propose a detailed pathway for this compound formation in Ilex rotunda.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the cyclization of a linear isoprenoid precursor and culminates in a series of oxidative and glycosylation modifications. The proposed pathway can be broadly divided into three key stages:

-

Formation of the Triterpenoid Backbone: This stage involves the cyclization of 2,3-oxidosqualene to produce the pentacyclic triterpenoid skeleton.

-

Oxidative Modifications of the Aglycone: The triterpenoid backbone undergoes a series of hydroxylation and oxidation reactions to form the aglycone of this compound, rotundic acid.

-

Glycosylation of the Aglycone: The final step involves the attachment of a sugar moiety to the aglycone to yield this compound.

Stage 1: Formation of the α-Amyrin Skeleton

The biosynthesis of triterpenoids commences from the isoprenoid pathway, which produces the universal precursor, 2,3-oxidosqualene[4]. The cyclization of this linear substrate is a pivotal step that determines the foundational structure of the resulting triterpenoid. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs)[5][6][7].

This compound possesses an ursane-type triterpenoid skeleton, which is derived from α-amyrin. Therefore, the initial committed step in its biosynthesis is the cyclization of 2,3-oxidosqualene to α-amyrin, catalyzed by the enzyme α-amyrin synthase (EC 5.4.99.38). While this specific enzyme has not been isolated and characterized from Ilex rotunda, studies on the closely related species Ilex asprella have identified mixed amyrin synthases that produce both α-amyrin and β-amyrin[8][9]. It is highly probable that a homologous enzyme is responsible for α-amyrin production in Ilex rotunda.

Caption: Proposed biosynthetic pathway of this compound in Ilex rotunda.

Stage 2: Formation of Rotundic Acid via Oxidation

Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs)[10][11]. These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid skeleton, leading to the formation of the aglycone, rotundic acid (3β,19α,23-trihydroxy-urs-12-en-28-oic acid).

While the precise sequence of these oxidative steps and the specific CYPs involved in Ilex rotunda have not been experimentally determined, based on the structure of rotundic acid, the following oxidations of the α-amyrin scaffold are necessary:

-

Hydroxylation at the C-3 position.

-

Hydroxylation at the C-19 position.

-

Hydroxylation at the C-23 position.

-

Oxidation of the C-28 methyl group to a carboxylic acid.

Transcriptome analyses of various Ilex species have revealed a large number of candidate CYP genes, particularly from the CYP716 and CYP72 families, which are known to be involved in triterpenoid oxidation[12][13][14]. It is hypothesized that a consortium of specific CYPs from these families catalyzes the sequential oxidation of α-amyrin to yield rotundic acid.

Stage 3: Glycosylation to this compound

The final step in the biosynthesis of this compound is the glycosylation of the C-28 carboxyl group of rotundic acid. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT)[15][16]. UGTs are a large family of enzymes that transfer a sugar moiety, typically from a UDP-sugar donor, to a wide range of acceptor molecules. In the case of this compound, a UGT transfers a glucose molecule from UDP-glucose to the C-28 carboxyl group of rotundic acid, forming an ester linkage.

Transcriptomic studies in Ilex species have identified numerous UGT candidate genes[12][17]. Functional characterization of these candidates is required to identify the specific UGT responsible for the final step in this compound biosynthesis.

Quantitative Data from Related Studies

Direct quantitative data for the enzymes in the this compound biosynthetic pathway in Ilex rotunda are not yet available. However, data from studies on the metabolism of this compound and rotundic acid in human liver microsomes, as well as transcriptomic data from other Ilex species, can provide valuable context.

Table 1: Enzymes Involved in the Metabolism of this compound and Rotundic Acid in Human Liver Microsomes

| Substrate | Metabolic Reaction | Major Enzymes Involved | Reference |

| This compound | Hydroxylation | CYP3A4/5, CYP2C8 | [6][12][18] |

| Rotundic Acid | Hydroxylation | CYP3A4/5 | [6][12][18] |

| Rotundic Acid | Glucuronidation | UGT1A4 | [6][12][18] |

Table 2: Candidate Genes for Triterpenoid Biosynthesis Identified in Ilex Species

| Gene Family | Ilex Species | Number of Candidates | Putative Function | Reference |

| Oxidosqualene Cyclase (OSC) | I. pubescens, I. asprella | 11 | Triterpenoid skeleton formation | [12][19] |

| Cytochrome P450 (CYP) | I. pubescens | 233 | Oxidation of triterpenoid backbone | [12][19] |

| UDP-Glycosyltransferase (UGT) | I. pubescens | 269 | Glycosylation of aglycone | [12][19] |

| Oxidosqualene Cyclase (OSC) | I. hylonoma | - | Triterpenoid skeleton formation | [17] |

| Cytochrome P450 (CYP) | I. hylonoma | Candidate CYPs identified | Oxidation of triterpenoid backbone | [17] |

| UDP-Glycosyltransferase (UGT) | I. hylonoma | Candidate UGTs identified | Glycosylation of aglycone | [17] |

| Cytochrome P450 (CYP) | I. latifolia | Expanded CYP71A, CYP72A, CYP716A subfamilies | Oxidation of triterpenoid backbone | [13][14] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomic, biochemical, and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential for this research.

Transcriptome Sequencing and Analysis

Objective: To identify candidate genes encoding OSCs, CYPs, and UGTs involved in this compound biosynthesis from Ilex rotunda.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of Ilex rotunda (e.g., bark, leaves, roots) using a suitable plant RNA extraction kit or a CTAB-based method. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are constructed. The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Assembly and Annotation: The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then assembled de novo using software such as Trinity. The assembled unigenes are annotated by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequences, Swiss-Prot, Gene Ontology, KEGG).

-

Candidate Gene Identification: Unigenes annotated as OSCs, CYPs, and UGTs are identified. Further selection of strong candidates can be based on their expression levels in tissues known to accumulate this compound and their homology to enzymes with known functions in triterpenoid biosynthesis.

Caption: Experimental workflow for gene identification and functional characterization.

Heterologous Expression and Functional Characterization of Candidate Genes

Objective: To experimentally verify the function of candidate OSC, CYP, and UGT genes.

Methodology:

-

Gene Cloning: The full-length coding sequences of candidate genes are amplified from Ilex rotunda cDNA by PCR and cloned into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector).

-

Heterologous Expression in Yeast (Saccharomyces cerevisiae):

-

The yeast expression constructs are transformed into a suitable yeast strain. For OSCs, a lanosterol synthase-deficient strain that accumulates 2,3-oxidosqualene can be used. For CYPs, a strain co-expressing a cytochrome P450 reductase is often necessary.

-

Yeast cultures are induced to express the heterologous protein.

-

The metabolites are extracted from the yeast cells using an organic solvent (e.g., ethyl acetate).

-

-

Heterologous Expression in Nicotiana benthamiana (Transient Expression):

-

The plant expression constructs are introduced into Agrobacterium tumefaciens.

-

The Agrobacterium cultures are infiltrated into the leaves of N. benthamiana.

-

After a few days of incubation, the infiltrated leaf tissue is harvested, and metabolites are extracted.

-

-

Enzyme Assays and Product Identification:

-

For in vitro assays, the heterologously expressed enzymes are purified. The purified enzyme is incubated with the putative substrate (e.g., 2,3-oxidosqualene for OSCs, α-amyrin for CYPs, rotundic acid for UGTs) and any necessary co-factors (e.g., NADPH for CYPs, UDP-glucose for UGTs).

-

The reaction products from both in vivo expression systems and in vitro assays are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared with authentic standards to confirm their identity.

-

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Ilex rotunda is a challenging but achievable goal. Future research should focus on the functional characterization of the candidate genes identified through transcriptomic and genomic studies of Ilex species. The successful identification and characterization of all the enzymes in the pathway will pave the way for the metabolic engineering of microorganisms or plants for the sustainable and high-level production of this compound. This will not only ensure a stable supply of this important medicinal compound but also open up possibilities for the combinatorial biosynthesis of novel, structurally related triterpenoid saponins with potentially enhanced therapeutic properties.

References

- 1. Frontiers | Rotundic Acid Induces DNA Damage and Cell Death in Hepatocellular Carcinoma Through AKT/mTOR and MAPK Pathways [frontiersin.org]

- 2. This compound, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. fspublishers.org [fspublishers.org]

- 5. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 6. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]

- 8. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Cytochrome P450 (CYP105F2) from Streptomyces peucetius and its activity with oleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptomic Comparison Reveals Candidate Genes for Triterpenoid Biosynthesis in Two Closely Related Ilex Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The chromosome-level holly (Ilex latifolia) genome reveals key enzymes in triterpenoid saponin biosynthesis and fruit color change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. UDP-glucose: glucosyltransferase activity involved in the biosynthesis of flavonol triglucosides in Pisum sativum L. seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 17. Integrated genomic, transcriptomic, and metabolomic analyses of Ilex hylonoma provide insights into the triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical metabolism and metabolic drug–drug interaction profile of this compound and rotundic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Transcriptomic Comparison Reveals Candidate Genes for Triterpenoid Biosynthesis in Two Closely Related Ilex Species [frontiersin.org]

The Multifaceted Biological Activities of Pedunculoside: A Technical Review

An In-depth Examination of the Pharmacological Properties and Underlying Molecular Mechanisms of a Promising Triterpenoid Saponin for Researchers, Scientists, and Drug Development Professionals.

Pedunculoside, a triterpenoid saponin primarily isolated from the plants of the Ilex genus, has emerged as a compound of significant interest in the scientific community. Possessing a diverse range of pharmacological effects, this natural product is being increasingly investigated for its potential therapeutic applications in a variety of human diseases. This technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on its hepatoprotective, neuroprotective, anti-inflammatory, and lipid-lowering properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound.

Quantitative Insights into Biological Efficacy

The biological activities of this compound have been quantified in several preclinical studies, providing valuable data for assessing its therapeutic potential. The following tables summarize the key quantitative findings from in vitro and in vivo investigations.

Table 1: In Vitro Bioactivity of this compound

| Biological Activity | Assay System | Key Parameter | Value | Reference |

| CYP Inhibition | Human Liver Microsomes | IC50 (CYP Isoforms) | > 50 μM | [1] |

Table 2: In Vivo Efficacy of this compound

| Biological Activity | Animal Model | Dosing Regimen | Key Findings | Reference |

| Hyperlipidemia | High-fat diet-induced hyperlipidemic rats | 5, 15, or 30 mg/kg daily for 7 weeks (intragastric) | Dramatically decreased serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C); Reduced liver TC. | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Key Parameter | Value | Animal Model | Reference |

| Intravenous (Normal Rats) | Clearance (CL) | 36.80 L/h/kg | Normal Rats | [3] |

| Area under the curve (AUC(0-∞)) | 1092.01 μg/L•h | Normal Rats | [3] | |

| Mean residence time (MRT(0-∞)) | 0.93 h | Normal Rats | [3] | |

| Intravenous (ALI Rats) | Clearance (CL) | 34.54 L/h/kg | Acute Liver Injury (ALI) Rats | [3] |

| Area under the curve (AUC(0-∞)) | 1170.01 μg/L•h | Acute Liver Injury (ALI) Rats | [3] | |

| Mean residence time (MRT) | 1.16 h | Acute Liver Injury (ALI) Rats | [3] | |

| Oral | Plasma Concentration (Cmax) | 100-500 ng/mL (0.154–0.768 μM) | Rats | [1] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section outlines the key experimental methodologies employed in the cited literature.

Induction of Acute Liver Injury (ALI) in Rats

A commonly used model to study the hepatoprotective effects of this compound involves the induction of acute liver injury in rats using carbon tetrachloride (CCl4).

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction Agent: Carbon tetrachloride (CCl4) is administered, often via intraperitoneal injection or orogastric gavage. The dosage and frequency can vary, but a single dose or repeated doses over a short period are common to induce acute injury.

-

Procedure: A solution of CCl4, often diluted in a vehicle like olive oil or corn oil, is administered to the rats. Control groups receive the vehicle alone.

-

Assessment of Injury: Liver injury is assessed by measuring serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). Histopathological examination of liver tissue is also performed to observe necrosis, inflammation, and other signs of damage.

Western Blot Analysis of NF-κB Signaling Pathway

Western blotting is a crucial technique to elucidate the molecular mechanisms underlying this compound's anti-inflammatory effects, particularly its modulation of the NF-κB pathway.

-

Sample Preparation: Cells or tissues are lysed to extract total protein. For analysis of NF-κB activation, nuclear and cytoplasmic protein fractions are often separated.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Proteins are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest in the NF-κB pathway (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin or Lamin B).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the mechanisms of action of this compound in different pathological contexts.

Conclusion and Future Directions

This compound has demonstrated a compelling profile of biological activities in preclinical models, positioning it as a promising candidate for further drug development. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolism, underscore its potential therapeutic versatility.

For researchers and drug development professionals, the existing data provides a strong rationale for continued investigation. Future studies should focus on several key areas:

-

Dose-Response Relationships: More detailed in vivo studies are needed to establish clear dose-response relationships for its various biological effects.

-

Bioavailability and Formulation: Given its potential for oral administration, optimizing formulations to enhance bioavailability will be crucial for clinical translation.

-

Target Identification and Validation: While several signaling pathways have been implicated, further research to identify and validate the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

-

Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for its most promising therapeutic indications.

References

- 1. Preclinical metabolism and metabolic drug–drug interaction profile of this compound and rotundic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the hepatoprotective effects and pharmacokinetics of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Pedunculoside: A Technical Guide for Researchers

Introduction

Pedunculoside, a prominent triterpenoid saponin isolated from the traditional Chinese medicine Ilex rotunda Thunb., has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. While the exploration of this compound's therapeutic potential is robust, it is important to note that research into its synthetic or semi-synthetic derivatives remains a nascent field, with limited publicly available data on their specific pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate further investigation into this promising natural compound.

Core Pharmacological Properties of this compound

This compound exhibits a broad spectrum of pharmacological effects, primarily centered around its anti-inflammatory, neuroprotective, hepatoprotective, and lipid-lowering properties. These activities are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and metabolism.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models. Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Quantitative Data on Anti-inflammatory Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| LPS-induced RAW264.7 macrophages | This compound | Significantly inhibited the production of IL-1β, IL-6, and TNF-α. Reduced the expression of COX-2 and iNOS. | [1](--INVALID-LINK--) |

| Collagen-induced arthritis (CIA) in rats | This compound | Significantly inhibited synovial inflammation and bone destruction. Decreased the production of pro-inflammatory cytokines including IL-1β, IL-6, IL-8, and TNF-α. | [2](--INVALID-LINK--) |

| DSS-induced ulcerative colitis in mice | This compound | Significantly improved colon length and clinical score. Inhibited the production of inflammatory cytokines. | [1](--INVALID-LINK--) |

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its neuroprotective actions are attributed to its ability to mitigate oxidative stress, reduce neuronal apoptosis, and modulate signaling pathways crucial for neuronal survival.

Quantitative Data on Neuroprotective Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| Aβ-induced PC12 cells | This compound | Decreased apoptosis, reduced intracellular ROS generation, and restored mitochondrial membrane potential. | [3](4--INVALID-LINK-- |

| 3xTg-AD mice | This compound | Alleviated memory deficits, inhibited neuronal apoptosis, inflammation, and oxidative stress in the hippocampus. | [3](4--INVALID-LINK-- |

Hepatoprotective Effects

This compound has shown significant potential in protecting the liver from injury induced by toxins. Its hepatoprotective mechanism is linked to its anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB signaling pathway.

Quantitative Data on Hepatoprotective Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| Carbon tetrachloride (CCl4)-treated rats | This compound | Decreased the levels of alanine transaminase (ALT) and aspartate transaminase (AST). Reduced the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | [5](6--INVALID-LINK-- |

Lipid-Lowering Effects

This compound has been investigated for its potential to ameliorate hyperlipidemia. It exerts its lipid-lowering effects by modulating the expression of key enzymes and transcription factors involved in lipid metabolism.

Quantitative Data on Lipid-Lowering Effects of this compound

| Model System | Treatment | Key Findings | Reference |

| High-fat diet-induced hyperlipidemic rats | This compound (5, 15, 30 mg/kg) | Dramatically decreased serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). Reduced liver TC. | [7](--INVALID-LINK--) |

| MDI-induced 3T3-L1 cells | This compound | Regulated PPAR-γ, C/EBPα, and SREBP-1 expression. Inhibited phosphorylation of AMPK. | [7](--INVALID-LINK--) |

Key Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

AMPK/GSK-3β/Nrf2 Signaling Pathway

In the context of neuroprotection, this compound activates the AMPK/GSK-3β/Nrf2 signaling pathway.[3][8] Activation of AMPK leads to the phosphorylation and inhibition of GSK-3β, which in turn promotes the nuclear translocation of Nrf2.[8] Nuclear Nrf2 then binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes that protect neurons from oxidative stress and apoptosis.[8]

AKT/NF-κB and MAPK Signaling Pathways

This compound's anti-inflammatory effects are largely mediated by the inhibition of the AKT/NF-κB and MAPK signaling pathways.[1] In inflammatory conditions, lipopolysaccharide (LPS) can activate these pathways, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, such as AKT, ERK1/2, JNK1/2, p38, and p65 (a subunit of NF-κB), thereby suppressing the inflammatory response.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological properties.

Extraction and Isolation of this compound from Ilex rotunda

A common method for obtaining this compound involves solvent extraction followed by chromatographic purification.

References

- 1. Antiplatelet aggregation triterpene saponins from the barks of Ilex rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards a rational approach to promoter engineering: understanding the complexity of transcription initiation in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenoids From Ilex rotunda and Their Anti-Inflammatory Effects by Interfering With NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of genetic factors towards cefotaxime and ciprofloxacin resistance development among Extended spectrum beta-lactamase producing-Quinolone resistant pathogenic Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triterpenoid Saponins with Potential Cytotoxic Activities from the Root Bark of Ilex rotunda Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical metabolism and metabolic drug–drug interaction profile of this compound and rotundic acid - PMC [pmc.ncbi.nlm.nih.gov]

Pedunculoside: A Triterpene Saponin for Cholesterol Management

An In-depth Technical Guide on the Cholesterol-Lowering Effects of Pedunculoside for Researchers, Scientists, and Drug Development Professionals.

Introduction:

This compound, a novel triterpene saponin primarily extracted from the barks of Ilex rotunda, has emerged as a promising natural compound with significant cholesterol-lowering properties. Preclinical studies have demonstrated its efficacy in ameliorating hyperlipidemia, suggesting its potential as a therapeutic agent for cardiovascular diseases associated with dyslipidemia. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on cholesterol metabolism, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

In Vivo Cholesterol-Lowering Efficacy

This compound has been shown to effectively reduce cholesterol levels in animal models of hyperlipidemia induced by both high-fat diets and chemical agents like Triton WR-1339.

High-Fat Diet-Induced Hyperlipidemia Model

In a key study, rats fed a high-fat diet for seven weeks exhibited significant reductions in serum and liver cholesterol levels following daily oral administration of this compound. The effects were dose-dependent, with higher doses leading to more pronounced lipid-lowering effects.[1]

Table 1: Effect of this compound on Serum Lipid Profile in High-Fat Diet-Induced Hyperlipidemic Rats [1]

| Treatment Group | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) |

| Normal Control | 1.58 ± 0.18 | 0.49 ± 0.14 | 0.98 ± 0.11 | 0.38 ± 0.09 |

| High-Fat Diet (HFD) | 2.97 ± 0.31 | 1.02 ± 0.23 | 0.65 ± 0.08 | 1.89 ± 0.25 |

| HFD + this compound (5 mg/kg) | 2.51 ± 0.26 | 0.85 ± 0.19 | 0.72 ± 0.09 | 1.52 ± 0.21 |

| HFD + this compound (15 mg/kg) | 2.13 ± 0.22 | 0.71 ± 0.15 | 0.81 ± 0.10 | 1.18 ± 0.17 |

| HFD + this compound (30 mg/kg) | 1.89 ± 0.20 | 0.62 ± 0.13 | 0.89 ± 0.11 | 0.95 ± 0.14 |

Table 2: Effect of this compound on Liver Lipid Content in High-Fat Diet-Induced Hyperlipidemic Rats [1]

| Treatment Group | Liver Total Cholesterol (TC) (mmol/g) | Liver Triglycerides (TG) (mmol/g) |

| Normal Control | 0.12 ± 0.02 | 0.18 ± 0.03 |

| High-Fat Diet (HFD) | 0.35 ± 0.05 | 0.42 ± 0.06 |

| HFD + this compound (5 mg/kg) | 0.28 ± 0.04 | 0.35 ± 0.05 |

| HFD + this compound (15 mg/kg) | 0.21 ± 0.03 | 0.28 ± 0.04 |

| HFD + this compound (30 mg/kg) | 0.16 ± 0.02 | 0.22 ± 0.03 |

Triton WR-1339-Induced Hyperlipidemia Model

Studies utilizing the Triton WR-1339-induced acute hyperlipidemia model in rats have also demonstrated the potent cholesterol-lowering effects of this compound. This model works by inhibiting lipoprotein lipase, leading to a rapid accumulation of very-low-density lipoproteins (VLDL) and cholesterol in the plasma.

Molecular Mechanisms of Action

The cholesterol-lowering effects of this compound are attributed to its multifaceted influence on key signaling pathways and regulatory proteins involved in lipid metabolism.

Activation of the AMPK Signaling Pathway

Recent research has clarified that this compound activates the AMP-activated protein kinase (AMPK) signaling cascade.[1][2] This finding is crucial, as AMPK is a central regulator of cellular energy homeostasis and its activation is known to have beneficial effects on lipid metabolism. Activated AMPK can phosphorylate and inactivate key enzymes involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase (HMGCR) and acetyl-CoA carboxylase (ACC).

References

The Neuroprotective Potential of Pedunculoside in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] Current therapeutic strategies offer limited efficacy, highlighting the urgent need for novel multi-target drugs.[1] Pedunculoside (Ped), a triterpene saponin derived from Ilex rotunda Thunb, has emerged as a promising neuroprotective agent.[1][2][3] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in preclinical Alzheimer's models, focusing on its mechanism of action, quantitative outcomes, and detailed experimental protocols. Recent studies demonstrate that this compound alleviates cognitive deficits, reduces neuronal apoptosis, and mitigates neuroinflammation and oxidative stress by activating the AMP-activated protein kinase (AMPK) signaling cascade.[1][2]

Mechanism of Action: The AMPK/GSK-3β/Nrf2 Signaling Pathway

The neuroprotective effects of this compound in Alzheimer's disease models are primarily mediated through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway.[1][2] This pathway is crucial for regulating cellular energy metabolism, mitochondrial function, and antioxidant responses.[1] In the context of AD, Aβ-induced neurotoxicity leads to the suppression of this pathway.[1] this compound treatment effectively counters this by activating AMPK, which in turn modulates downstream targets to confer neuroprotection.[1][2]

Key steps in the pathway:

-

AMPK Activation: this compound treatment leads to the phosphorylation and activation of AMPK.[1]

-

GSK-3β Inhibition: Activated AMPK phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau hyperphosphorylation and neuroinflammation.[1]

-

Nrf2 Activation: Inhibition of GSK-3β prevents the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1]

-

Antioxidant Response: Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and mitigating oxidative stress.[1]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key findings.

Table 1: In Vitro Effects of this compound on Aβ-treated PC12 Cells

| Parameter | Model Group (Aβ-treated) | This compound-treated (20 µM) | Effect of this compound |

| Cell Viability | Significantly Decreased | Significantly Increased | Cytoprotective |

| Apoptosis Rate | Significantly Increased | Significantly Decreased | Anti-apoptotic |

| Mitochondrial Membrane Potential | Substantially Decreased | Restored towards control levels | Mitochondrial protective |

| Intracellular ROS Production | Significantly Increased | Attenuated | Antioxidant |

| Bax Protein Expression | Markedly Elevated | Reduced | Anti-apoptotic |

| Bcl-2 Protein Expression | Substantially Suppressed | Increased | Anti-apoptotic |

| p-AMPK/T-AMPK Ratio | Significantly Decreased | Markedly Increased | AMPK activator |

| p-GSK-3β/T-GSK-3β Ratio | Significantly Decreased | Increased | GSK-3β inhibitor |

| Nrf2 Protein Expression | Significantly Decreased | Increased | Nrf2 activator |

Data synthesized from the findings reported in Li et al. (2024).[1]

Table 2: In Vivo Effects of this compound in 3xTg-AD Mice

| Parameter | 3xTg-AD Model Group | This compound-treated (10 mg/kg) | Effect of this compound |

| Cognitive Function (MWM & NOR) | Significantly Impaired | Significantly Improved | Cognitive enhancer |

| APP/β-Amyloid Protein Expression | Elevated | Significantly Reduced | Anti-amyloidogenic |

| PSD95 Protein Expression | Decreased | Significantly Alleviated Decrease | Synaptoprotective |

| MAP2 Protein Expression | Decreased | Significantly Alleviated Decrease | Synaptoprotective |

| IBA1 Expression (Microglia) | Significantly Elevated | Significantly Reduced | Anti-neuroinflammatory |

| GFAP Expression (Astrocytes) | Significantly Elevated | Significantly Reduced | Anti-neuroinflammatory |

| Bcl-2/Bax Ratio | Decreased | Significantly Upregulated | Anti-apoptotic |

| Cleaved-caspase-3 Expression | Elevated | Effectively Suppressed | Anti-apoptotic |

| p-AMPK/T-AMPK Ratio (Hippocampus) | Decreased | Activated | AMPK activator |

Data synthesized from the findings reported in Li et al. (2024).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed.

In Vitro Model: Aβ-Induced Neurotoxicity in PC12 Cells

-

Cell Culture:

-

PC12 cells are cultured in DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cells are maintained at 37°C in a humidified incubator with 5% CO2.[1]

-

-

Aβ Oligomer Preparation:

-

Aβ(1-42) peptide is dissolved in sterile DMSO to a stock concentration of 10 mM.

-

The stock solution is incubated at 37°C for 7 days to promote aggregation into oligomers.[1]

-

-

This compound Treatment and Aβ Exposure:

-

PC12 cells are pre-treated with varying concentrations of this compound (e.g., 10 µM, 20 µM) for a specified duration.

-

Following pre-treatment, aggregated Aβ is added to the culture medium to induce neurotoxicity.[1]

-

-

Endpoint Analyses:

-

Cell Viability: Assessed using the MTT assay.[1]

-

Apoptosis: Quantified by flow cytometry using AnnexinV-FITC/PI staining.[1]

-

Mitochondrial Membrane Potential & ROS: Measured using fluorescent probes.[1]

-

Protein Expression: Analyzed by Western blotting for key proteins in the AMPK pathway and apoptosis markers (e.g., p-AMPK, Nrf2, Bax, Bcl-2).[1]

-

In Vivo Model: 3xTg-AD Mice

-

Animal Model:

-

Eight-month-old female 3xTg-AD mice, which harbor mutations in APP, PSEN1, and MAPT, are used.[1]

-

-

Drug Administration:

-

Mice are randomly assigned to groups: Wild-type (WT), 3xTg-AD (vehicle), 3xTg-AD + this compound (5 mg/kg and 10 mg/kg), and 3xTg-AD + Donepezil (positive control).

-

This compound is dissolved in PBS containing 2% DMSO and administered via intraperitoneal injection daily for a specified period (e.g., one month).[3]

-

-

Behavioral Testing:

-

Post-mortem Tissue Analysis:

-

Hippocampal tissues are collected for analysis.

-

Western Blotting: To quantify the expression of proteins such as APP, PSD95, MAP2, IBA1, GFAP, and components of the AMPK signaling and apoptotic pathways.[1]

-

Immunofluorescence: To visualize the localization and expression of markers for microglia (IBA1) and astrocytes (GFAP) in brain sections.[1]

-

Conclusion and Future Directions

The evidence strongly indicates that this compound exerts significant neuroprotective effects in preclinical models of Alzheimer's disease.[1][2] Its ability to activate the AMPK/GSK-3β/Nrf2 signaling pathway provides a multi-target mechanism to combat Aβ-induced oxidative stress, neuroinflammation, synaptic dysfunction, and apoptosis.[1][2] The quantitative data from both in vitro and in vivo studies demonstrate its potential as a disease-modifying therapeutic candidate.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluation in other AD models that may represent different aspects of the disease pathology.

-

Long-term safety and toxicology studies.

-

Investigation of potential synergistic effects with other AD therapies.

This comprehensive guide, based on current scientific findings, underscores the therapeutic potential of this compound and provides a foundational framework for further research and development in the pursuit of effective treatments for Alzheimer's disease.

References

- 1. This compound alleviates cognitive deficits and neuronal cell apoptosis by activating the AMPK signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviates cognitive deficits and neuronal cell apoptosis by activating the AMPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pedunculoside: A Technical Whitepaper on its Anti-Tumor and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pedunculoside, a triterpenoid saponin isolated from plants of the Ilex genus, has garnered scientific interest for its diverse pharmacological activities. While research has predominantly focused on its anti-inflammatory, neuroprotective, and lipid-lowering effects, emerging evidence suggests potential anti-tumor and antiviral properties. This technical guide synthesizes the current understanding of this compound's therapeutic potential in oncology and virology, detailing its known mechanisms of action, relevant signaling pathways, and the experimental methodologies required for its evaluation. Due to the nascent stage of research in these specific areas, this document also outlines generalized protocols and data presentation formats to guide future investigations.

Anti-Tumor Potential of this compound

While direct and extensive studies on the anti-cancer effects of this compound are limited, its known interactions with key cellular signaling pathways implicated in cancer progression provide a strong rationale for its investigation as a potential anti-tumor agent.

Mechanism of Action

The anti-tumor activity of many natural compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.[1][2] For this compound, the modulation of the NF-κB and AMPK signaling pathways is of particular interest.

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cancer by promoting cell survival, proliferation, and angiogenesis. This compound has been shown to inhibit the activation of the NF-κB pathway, which could, in turn, suppress tumor growth.[3] This inhibition is a promising mechanism for anti-cancer activity.

-

Activation of the AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a key energy sensor and regulator of cellular metabolism. Its activation can lead to the inhibition of cancer cell growth and proliferation. The activation of the AMPK/GSK-3β/Nrf2 signaling cascade by this compound, as observed in neuroprotection studies, suggests a potential mechanism for its anti-cancer effects through the regulation of cellular metabolism and stress responses.

Quantitative Data on Anti-Tumor Activity

Comprehensive quantitative data, such as IC50 values of this compound against a panel of cancer cell lines, is not yet available in the published literature. The following table illustrates how such data would be presented.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available | Data Not Available |

| HeLa | Cervical Carcinoma | Data Not Available | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Assessing Anti-Tumor Activity

1.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours. A positive control (e.g., Doxorubicin) and a vehicle control are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

1.3.2. In Vivo Tumor Xenograft Model

This model assesses the effect of a compound on tumor growth in a living organism.[4][5][6]

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Compound Administration: Mice are randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control for a specified period.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Antiviral Potential of this compound

The broad-spectrum biological activities of triterpenoid saponins suggest that this compound may also possess antiviral properties. The general mechanisms of antiviral action for such compounds include inhibiting viral entry, replication, or release.[7][8]

Potential Mechanisms of Antiviral Action

While specific studies on this compound's antiviral mechanisms are lacking, related compounds often exhibit the following activities:

-

Inhibition of Viral Entry: Preventing the virus from attaching to or entering host cells.

-

Inhibition of Viral Replication: Interfering with the machinery the virus uses to replicate its genetic material and proteins.[9]

-

Inhibition of Viral Release: Preventing newly formed virus particles from exiting the host cell.

Quantitative Data on Antiviral Activity

Specific antiviral activity data for this compound, such as IC50 values against different viruses, is not currently available. The table below provides a template for how such data would be presented.

| Virus | Cell Line | This compound IC50 (µM) | Ribavirin IC50 (µM) (Control) | Selectivity Index (SI) |

| Influenza A (H1N1) | MDCK | Data Not Available | Data Not Available | Data Not Available |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Data Not Available | Data Not Available | Data Not Available |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | Data Not Available | Data Not Available | Data Not Available |

Selectivity Index (SI) is calculated as CC50 (cytotoxicity) / IC50 (antiviral activity) and is a measure of the compound's therapeutic window.

Experimental Protocols for Assessing Antiviral Activity

2.3.1. Plaque Reduction Assay

This assay is considered the gold standard for measuring the inhibition of viral infectivity.[10][11][12]

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of this compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Caption: AMPK/GSK-3β/Nrf2 signaling pathway activated by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening and evaluation of this compound's anti-tumor or antiviral activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of quercetin 7-rhamnoside against porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 9. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plaque-Reduction Assays for Human and Simian Immunodeficiency Virus Neutralization | Springer Nature Experiments [experiments.springernature.com]

- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Bioactive Saponin: A Technical Guide to the Discovery and Isolation of Pedunculoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedunculoside, a pentacyclic triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] Extracted primarily from the dried barks of Ilex rotunda, a plant used in traditional Chinese medicine known as "Jiubiying," this compound has demonstrated potential therapeutic effects, including neuroprotective, anti-inflammatory, and lipid-lowering properties.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and various methodologies for the isolation and purification of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its known signaling pathways and experimental workflows.

Discovery and Primary Botanical Source

This compound is a major bioactive component found in the bark of Ilex rotunda Thunb.[1][5] Its discovery has been driven by the exploration of traditional medicinal plants for novel therapeutic agents.[6] The structural formula of this compound is C36H58O10.[5] Research has established it as a key marker for the quality control of "Jiubiying" due to its stability and significant presence.[1] While Ilex rotunda is the most cited source, other Ilex species have also been investigated for related saponins, highlighting the chemotaxonomic importance of this compound class within the genus.[7]

Quantitative Data Summary

The efficiency of this compound isolation is highly dependent on the chosen methodology. The following tables summarize the quantitative data from various reported extraction and purification techniques.

Table 1: Comparison of this compound Purification Methods and Yields

| Method | Starting Material | Purity of Final Product (%) | Overall Yield (%) | Reference |

| Heat Reflux Extraction and Crystallization | Dried barks of Ilex rotunda | 96.9 | 48.2 | [8][9] |

| Crystallization combined with Polyamide Column Chromatography | Dried barks of Ilex rotunda | 85.69 | 66.71 | [1][9][10] |

| High-Speed Counter-Current Chromatography (HSCCC) | "Jiubiying" extracts | 97.3 | Not Specified | [8] |

| Macroporous Resin (SP825) Adsorption followed by Recrystallization | "Jiubiying" extract | 99 | Not Specified | [11] |

Table 2: Quantitative Analysis of this compound by HPLC

| Parameter | Value | Reference |

| Linearity Range | 2.5–1000 ng/mL | [12] |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [12] |

| Recovery Rate in Rat Plasma | 96.42% - 107.70% | [12] |

| Intra-day Precision (RSD) | 0.55% - 7.62% | [12] |

| Inter-day Precision (RSD) | 3.35% - 9.24% | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound.

Protocol 1: Heat Reflux Extraction and Crystallization[8][9]

-

Extraction:

-

Mash 100 g of dried Ilex rotunda barks into fragments.

-

Perform heat reflux extraction with 1 L of 40% ethanol at 90°C for 90 minutes.[8] This process should be repeated twice.

-

Filter the ethanol extract through filter paper.

-

-

Concentration and Crystallization:

-

Concentrate the filtered extract to remove the ethanol, resulting in an aqueous solution.

-

Add ethyl acetate to the concentrated aqueous solution.

-

Allow the solution to stand, promoting the crystallization of this compound.

-

Collect the crystals by filtration.

-

-

Drying:

-

Dry the collected crystals at 105°C to obtain the final product.

-

Protocol 2: Crystallization Combined with Polyamide Column Chromatography[1][9][10]

-

Initial Extraction and Crystallization:

-

Extract 100 g of dried Ilex rotunda barks with 1 L of 30% v/v ethanol at 90°C for 4 hours.[1]

-

Filter the extract and concentrate it to approximately 500 mL to remove the ethanol.[1]

-

Replenish the volume to 600 mL with water and store at 4°C overnight to allow for partial crystallization.[1]

-

Collect the precipitate by filtration.

-

-

Polyamide Column Chromatography:

-

The filtrate containing the remaining this compound is subjected to polyamide column chromatography.

-

Further details on the specific mobile phase and gradient were not specified in the referenced abstracts.

-

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)[8]

-

Sample Preparation:

-

Prepare a crude extract from "Jiubiying".

-

-

HSCCC Separation:

Protocol 4: Macroporous Resin Adsorption[11]

-

Adsorption:

-

Use SP825 macroporous resin for the separation.

-

The optimal conditions for adsorption are a processing volume of 2 bed volumes (BV) at a temperature of 25°C.[11]

-

-

Desorption:

-

Recrystallization:

-

Further purify the obtained crude this compound powder by repeated recrystallization in methanol to achieve a purity of 99%.[11]

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: A generalized workflow for the isolation of this compound from Ilex rotunda.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its therapeutic effects.

1. Neuroprotective Effect via AMPK/GSK-3β/Nrf2 Signaling Pathway

In the context of Alzheimer's disease, this compound has been found to alleviate cognitive deficits and neuronal cell apoptosis by activating the AMPK signaling cascade.[4][13][14] It reduces the generation of intracellular reactive oxygen species (ROS) and restores mitochondrial membrane potential.[4][14]

Caption: this compound activates AMPK, leading to neuroprotective effects.

2. Anti-inflammatory Effect via AKT/NF-κB and MAPK Signaling Pathways

This compound has demonstrated anti-inflammatory properties, particularly in the context of ulcerative colitis.[2] It significantly inhibits the phosphorylation of key proteins in the AKT/NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory cytokines.[2]

Caption: this compound inhibits key inflammatory signaling pathways.

Conclusion

The discovery and successful isolation of this compound from Ilex rotunda exemplify the importance of natural product research in modern drug discovery. The development of various efficient extraction and purification methods, ranging from simple crystallization to advanced chromatographic techniques, has enabled the production of high-purity this compound for pharmacological studies. The elucidation of its mechanisms of action, particularly its role in modulating the AMPK, AKT/NF-κB, and MAPK signaling pathways, opens promising avenues for the development of new therapies for neurodegenerative and inflammatory diseases. This guide provides a comprehensive technical foundation for researchers and professionals seeking to further explore the potential of this remarkable bioactive compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The protective effect and mechanism of this compound on DSS (dextran sulfate sodium) induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel triterpene saponin extracted from Ilex rotunda, ameliorates high-fat diet induced hyperlipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviates cognitive deficits and neuronal cell apoptosis by activating the AMPK signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]